(Z)-Non-2-en-1-ol (CAS 41453-56-9), also known as cis-2-nonen-1-ol, is a 9-carbon unsaturated primary fatty alcohol characterized by a strictly defined cis-double bond at the C2 position. In industrial and laboratory procurement, it is primarily sourced as a high-impact lipid synthon, a stereospecific precursor for asymmetric catalysis, and a critical active ingredient in both chemical ecology and advanced fragrance formulation. The compound typically presents as a colorless liquid with a specific gravity of 0.841–0.847 and a refractive index of 1.447–1.453 at 20°C[1]. Its precise stereochemistry is the primary driver of its commercial value, dictating its receptor-binding affinity in biological systems and its distinct organoleptic profile in volatile formulations.
Substituting (Z)-non-2-en-1-ol with its geometric isomer, (E)-non-2-en-1-ol, or saturated analogs like nonan-1-ol, fundamentally compromises both chemical processability and end-product performance. From a synthetic standpoint, the cis-allylic alcohol exhibits unique thermodynamic lability; for example, it is highly susceptible to alkene isomerization during standard oxidation processes, requiring specialized, milder handling that trans-isomers do not . In biological and sensory applications, the Z-stereocenter is non-negotiable: it specifically de-orphanizes targeted insect odorant receptors and provides a distinct sweet-melon olfactory note, whereas the E-isomer triggers different receptor pathways and shifts the odor profile to an incompatible waxy-green note. Consequently, generic substitution results in synthesis failures, lost biological efficacy, and off-target sensory profiles.
In tandem oxidation-oxime formation reactions using manganese dioxide, the allylic stereochemistry significantly influences product stability. While (E)-non-2-en-1-ol reacts smoothly to yield the corresponding O-methyl oxime with complete retention of configuration, (Z)-non-2-en-1-ol undergoes significant alkene isomerization under identical conditions, resulting in a Z:E isomer mixture of 2.4:1 .
| Evidence Dimension | Alkene isomerization ratio during MnO2-mediated oxidation |
| Target Compound Data | (Z)-non-2-en-1-ol: Yields a Z:E mixture of 2.4:1 |
| Comparator Or Baseline | (E)-non-2-en-1-ol: Complete retention of E-configuration |
| Quantified Difference | Significant stereochemical lability in the Z-isomer vs. stable E-isomer |
| Conditions | MnO2 (5-20 equiv.), 4Å molecular sieves, CH2Cl2 reflux |
Procurement teams sourcing this compound for downstream aldehyde or oxime synthesis must select milder, non-isomerizing oxidation routes compared to those used for the trans-isomer.
In flavor and fragrance applications, the stereochemistry of nonenol isomers dictates the organoleptic profile. (Z)-non-2-en-1-ol is characterized by sweet, fatty, and waxy-melon notes, whereas its geometric isomer, (E)-non-2-en-1-ol, shifts toward a waxy-green profile [1]. Furthermore, the Z-isomer maintains a highly specific odor threshold, making it a high-impact aroma chemical compared to saturated baseline alcohols.
| Evidence Dimension | Organoleptic profile and primary olfactory notes |
| Target Compound Data | (Z)-non-2-en-1-ol: Waxy-melon, sweet fatty notes |
| Comparator Or Baseline | (E)-non-2-en-1-ol: Waxy-green notes |
| Quantified Difference | Distinct shift from melon/sweet to green/waxy based purely on Z/E stereochemistry |
| Conditions | Standard olfactory evaluation in fragrance concentrates |
Flavor and fragrance buyers cannot substitute the E-isomer if a specific sweet-melon profile is required for the final consumer product.
The position of the cis-double bond relative to the hydroxyl group alters the enantiomeric excess (ee) during epoxidation with chiral dioxiranes. (Z)-non-2-en-1-ol achieves a 79% ee, whereas moving the double bond one carbon further away in (Z)-non-3-en-1-ol increases the yield to 82% ee. This demonstrates that the allylic hydroxyl group's hydrophilicity directly competes with the catalyst's stereodifferentiation mechanism [1].
| Evidence Dimension | Enantiomeric excess (ee) in chiral dioxirane epoxidation |
| Target Compound Data | (Z)-non-2-en-1-ol: 79% ee |
| Comparator Or Baseline | (Z)-non-3-en-1-ol: 82% ee |
| Quantified Difference | 3% reduction in ee due to allylic vs. homoallylic hydroxyl positioning |
| Conditions | Epoxidation using chiral ketone catalysts (dioxiranes) |
Synthetic chemists must account for the specific allylic proximity of the hydroxyl group when calculating catalyst loading and expected stereochemical yields.
Electrophysiological screening of human lice odorant receptors (PhumOR2) demonstrates that specific unsaturated aliphatic alcohols act as potent ligands. (Z)-non-2-en-1-ol is part of a narrow set of physiologically active molecules that successfully trigger PhumOR2 responses, whereas generic saturated fatty alcohols (e.g., 1-nonanol) fail to elicit equivalent repellent behaviors[1].
| Evidence Dimension | PhumOR2 receptor activation and repellent efficacy |
| Target Compound Data | (Z)-non-2-en-1-ol: Physiologically active ligand triggering avoidance |
| Comparator Or Baseline | Saturated fatty alcohols (e.g., 1-nonanol): Lower or non-specific receptor affinity |
| Quantified Difference | Selective electrophysiological response restricted to specific unsaturated motifs |
| Conditions | Two-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes expressing PhumOR2 |
Formulators of next-generation insect repellents must procure the exact unsaturated isomer to ensure binding to the target olfactory receptor.
When synthesizing downstream oximes or aldehydes, (Z)-non-2-en-1-ol is selected over the trans-isomer but requires specialized, non-isomerizing oxidation protocols to prevent the 2.4:1 Z:E scrambling observed with standard MnO2 conditions .
Procured for premium fragrance and food flavoring applications requiring authentic sweet-melon notes, where trans-isomers would introduce off-target waxy-green profiles [1].
Utilized in advanced organic synthesis to generate chiral epoxides, where the specific proximity of the allylic alcohol is factored into the choice of chiral dioxirane catalysts to achieve targeted enantiomeric excess [2].
Used as a precise ligand for odorant receptor de-orphanization and the formulation of targeted insect repellents where the cis-allylic structure is mandatory for biological activity [3].
Irritant